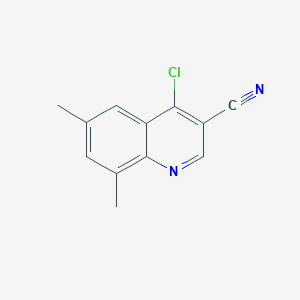

4-Chloro-6,8-dimethylquinoline-3-carbonitrile

Description

4-Chloro-6,8-dimethylquinoline-3-carbonitrile is a halogenated quinoline derivative characterized by a chloro substituent at position 4, methyl groups at positions 6 and 8, and a cyano (-CN) group at position 2. This compound belongs to the quinoline family, known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The chloro and cyano groups enhance its reactivity, making it a valuable intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions.

Properties

IUPAC Name |

4-chloro-6,8-dimethylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2/c1-7-3-8(2)12-10(4-7)11(13)9(5-14)6-15-12/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZUDIXIHZJVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(C=N2)C#N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,8-dimethylquinoline-3-carbonitrile typically involves the reaction of 4-chloroquinoline with appropriate reagents to introduce the dimethyl and carbonitrile groups. One common method involves the use of dimethylformamide (DMF) as a solvent and a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,8-dimethylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

4-Chloro-6,8-dimethylquinoline-3-carbonitrile is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies of enzyme inhibition and protein-ligand interactions.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6,8-dimethylquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Comparative Analysis

Substituent Effects

- Halogen vs.

- Methoxy vs. Methyl Groups: 4-Chloro-8-methoxy-3-quinolinecarbonitrile exhibits higher polarity due to the methoxy group, which may improve solubility in polar solvents compared to the methyl-substituted analogue .

Key Research Findings

- Reactivity Hierarchy: Chloroquinoline-3-carbonitriles generally exhibit higher electrophilicity at the C4 position compared to quinazolines, enabling regioselective substitutions .

- Thermal Stability: Cyano-containing quinolines demonstrate superior thermal stability over carbaldehyde derivatives, making them suitable for high-temperature applications .

Biological Activity

4-Chloro-6,8-dimethylquinoline-3-carbonitrile is a quinoline derivative with significant potential in medicinal chemistry. Its unique structure allows for various interactions with biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₈ClN₃, with a molecular weight of approximately 236.66 g/mol. The compound features a chloro group at the 4-position and a cyano group at the 3-position of the quinoline ring, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Protein-Ligand Interactions : It interacts with proteins involved in critical cellular processes, potentially affecting signal transduction and gene expression.

- Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit antibacterial and antifungal properties, likely through disruption of microbial metabolic pathways.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial effects against various pathogens. For instance, it has been evaluated against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth.

Anticancer Properties

In vitro studies have highlighted the compound's potential as an anticancer agent. It has been tested against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Study on Antimicrobial Efficacy

A study conducted by El Shehry et al. evaluated quinoline derivatives for their antibacterial properties. This compound was found to exhibit significant inhibition against E. coli with an IC50 value of 25 µg/mL. The study concluded that structural modifications could enhance its efficacy further .

Anticancer Evaluation

In another investigation focused on anticancer activity, researchers assessed the compound's effects on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a decrease in cell viability by approximately 60% at a concentration of 10 µM after 48 hours of exposure. The study suggested that the compound induces apoptosis via the mitochondrial pathway .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.